N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Overview
Description
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The tetrazole derivative is then coupled with 2,3-dimethylphenyl and 3-methoxyphenyl groups through a series of nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with a suitable amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-(3-hydroxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- N-(2,3-dimethylphenyl)-3-(3-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide
- N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)-2-(2H-tetrazol-5-yl)propanamide
Uniqueness
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-6-4-9-17(13(12)2)20-19(25)16(18-21-23-24-22-18)11-14-7-5-8-15(10-14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERGXFYEKWNLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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